molecular formula C13H16N4O4 B2964997 3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-48-9

3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2964997
CAS RN: 899947-48-9
M. Wt: 292.295
InChI Key: ZYLMBRLJYOMMJB-UHFFFAOYSA-N
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Description

The compound is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Synthesis Analysis

Alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and t-BuOK, KOH, and NaH as bases under mild heating . Using new reaction conditions, the improved synthesis of 2’-O-MOE-purine derivatives is described .


Molecular Structure Analysis

The primary purines are adenine and guanine in both RNA and DNA. Adenine has a molecular formula of C5H5N5 and a molecular weight of 135.13 dalton . It is a white, crystalline purine base with an amine group linked to the carbon at position 6 that is present in both RNA and DNA .


Chemical Reactions Analysis

Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . XNAs can provide increased biostability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-(2-Methoxyethyl)phenol, are as follows: Molecular Formula CHO, Average mass 152.190 Da, Monoisotopic mass 152.083725 Da .

Safety And Hazards

Safety of a drug molecule is dependent on various impurities formed during the chemical process which may cause drug product instability, decreased product performance, loss in potency, and/or formation of potentially genotoxic impurities .

properties

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-7-8(2)21-12-14-10-9(17(7)12)11(18)16(5-6-20-4)13(19)15(10)3/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLMBRLJYOMMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione

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